REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH2:8][CH:9]=O)=[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:5]=[CH:4][N:3]=1.[CH3:17][NH:18][NH2:19].C([O-])(=O)C.[Na+]>CC#N>[CH3:17][N:18]1[C:2]2[N:3]=[CH:4][N:5]=[C:6]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[C:7]=2[CH2:8][CH:9]=[N:19]1 |f:2.3|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1CC=O)C1=NC=CC=C1
|
Name
|
methyl hydrazine
|
Quantity
|
181 mg
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
422 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude was purified by column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CCC2=C1N=CN=C2C2=NC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |